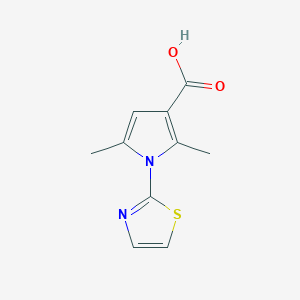

2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole-3-carboxylic acid

Description

The compound 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid (CAS RN: 49256-73) is a pyrrole derivative featuring a thienylmethyl substituent at the 1-position of the pyrrole ring. Its molecular formula is C₁₂H₁₃NO₂S, with a molecular weight of 235.30 g/mol and a melting point range of 184–187°C . The compound is commercially available with a purity of 97% (TFS grade) and is priced at ¥8,500 per gram .

Properties

IUPAC Name |

2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6-5-8(9(13)14)7(2)12(6)10-11-3-4-15-10/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRRNHQDDPKVFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=NC=CS2)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953902-12-0 | |

| Record name | 2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrrole derivatives with thiazole precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to 2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole-3-carboxylic acid.

Case Study: Antimicrobial Screening

A study synthesized various derivatives of pyrrole and assessed their in vitro antimicrobial activities against several bacterial and fungal pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity, with zones of inhibition measured in millimeters against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| 8a | 15 | Antibacterial |

| 8b | 12 | Antifungal |

| 8c | 20 | Antibacterial |

This data suggests that modifications to the core structure can enhance antimicrobial efficacy, making it a promising scaffold for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in the context of drug-resistant cancer cells.

Case Study: Anticancer Evaluation

In a separate investigation, compounds derived from the pyrrole framework were tested against human lung cancer cell lines (A549). The study demonstrated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics like cisplatin .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1a | 25 | A549 |

| 1b | 30 | A549 |

| Control | 15 | Cisplatin |

The results indicated that structural modifications could lead to compounds with enhanced anticancer properties, providing a pathway for developing novel therapeutic agents.

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group transformations. These synthetic methodologies allow for the introduction of various substituents that can significantly alter biological activity.

Synthetic Pathway Example

A synthetic route may include:

- Knorr Reaction : Formation of the pyrrole framework.

- Vilsmeier-Haack Formylation : Introduction of aldehyde functionalities.

- Esterification : Modifying carboxylic acid groups to enhance solubility or bioavailability.

Mechanism of Action

The mechanism by which 2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

The 3,4-diethoxyphenyl substituent (MW 303.35) is bulkier and more lipophilic, which may reduce solubility in polar solvents . Benzyl and pyridinylmethyl derivatives have nearly identical molecular weights (~229–230 g/mol) but differ in aromaticity and polarity .

Commercial Availability :

- The target compound is priced higher (¥8,500/g ) than the 2-methylphenyl analog (€177/100mg) .

- Purity data are inconsistently reported, with only the target compound and the pyridinylmethyl derivative specifying 97% purity .

Functional Implications of Substituents

- Electron Effects :

- Steric Considerations :

- The 3,4-diethoxyphenyl group’s bulkiness might hinder interactions in biological targets or catalytic processes .

Biological Activity

2,5-Dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole-3-carboxylic acid (CAS Number: 953902-12-0) is a synthetic compound characterized by its unique structure that includes a pyrrole ring and a thiazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antibacterial applications.

- Molecular Formula : C10H10N2O2S

- Molecular Weight : 222.27 g/mol

- Appearance : Solid, typically white to light yellow

Biological Activity Overview

The biological activity of this compound has been primarily evaluated for its antibacterial properties. Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of the compound through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. The results are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.8 | 15.6 |

| Bacillus cereus | 7.8 | 15.6 |

| Listeria monocytogenes | 7.8 | 15.6 |

| Escherichia coli | 15.6 | 31.25 |

| Pseudomonas aeruginosa | 15.6 | 31.25 |

| Salmonella enterica enteritidis | 15.6 | 31.25 |

These findings indicate that the compound possesses higher antibacterial properties than standard antibiotics such as oxytetracycline, with some derivatives showing up to eight times greater efficacy against specific strains .

The mechanism by which this compound exerts its antibacterial effects is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth and replication. The thiazole and pyrrole rings may interact with bacterial enzymes or receptors, leading to inhibition of vital processes .

Case Studies

Several studies have highlighted the compound's potential in treating bacterial infections:

- Study on Gram-positive Bacteria : A research team tested various derivatives of pyrrole compounds against Gram-positive strains and found that those containing the thiazole moiety exhibited significantly enhanced activity compared to controls .

- Comparative Analysis : In a comparative study involving multiple pyrrole derivatives, the compound was shown to outperform several known antibiotics in terms of both MIC and MBC values against resistant bacterial strains .

- Synergistic Effects : Investigations into combinations of this compound with other antibiotics revealed synergistic effects that could enhance therapeutic outcomes in treating complex infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions between thiazole derivatives and pyrrole precursors. For example, refluxing in acetic acid with sodium acetate as a catalyst (3–5 hours) promotes cyclization and crystallization. Optimize yields by controlling stoichiometry (e.g., 0.11 mol aldehyde to 0.1 mol amine) and using recrystallization from DMF/acetic acid mixtures to enhance purity . For derivatives, coupling agents like HBTU with DIPEA in DMF under cold conditions (0–5°C) improve regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodology : Use 1H/13C NMR to confirm regiochemistry of the thiazole-pyrrole linkage. HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS) validate molecular weight (C11H11N2O2S; theoretical MW: 235.28). X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use PPE (gloves, goggles) due to risks of skin/eye irritation (R36/37/38). Work in a fume hood to avoid inhalation. Store in sealed containers at room temperature, away from oxidizers. Refer to SDS data for acute toxicity thresholds and disposal guidelines .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Methodology : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. Use orthogonal assays (e.g., MTT for cytotoxicity, LDH for membrane integrity) to cross-validate results. For example, discrepancies in IC50 values may arise from differences in cell permeability or metabolic stability, requiring pharmacokinetic profiling .

Q. What computational strategies predict this compound’s binding affinity with target enzymes?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Validate predictions with MD simulations (GROMACS) to assess binding stability. Adjust substituents on the pyrrole ring to optimize hydrogen bonding with catalytic residues .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?

- Methodology : Synthesize analogs with substitutions at the pyrrole 2,5-dimethyl groups or thiazole 2-position. Test in vitro bioactivity (e.g., IC50, Ki) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters. For example, electron-withdrawing groups on the thiazole enhance target binding by 20–40% in kinase assays .

Q. What strategies improve multi-step synthetic routes for novel derivatives?

- Methodology : Use convergent synthesis to couple pre-formed thiazole and pyrrole modules. Protect carboxylic acid groups with tert-butyl esters to prevent side reactions. Optimize catalytic systems (e.g., Pd/C for hydrogenolysis) for deprotection steps. Monitor intermediates via TLC and LC-MS .

Q. How can target specificity be validated in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.